2(3H)-Benzofuranone, hexahydro-3a-hydroxy-
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Overview
Description
2(3H)-Benzofuranone, hexahydro-3a-hydroxy- is a chemical compound that belongs to the class of benzofuranones This compound is characterized by a hexahydro structure with a hydroxyl group at the 3a position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of benzofuranone derivatives followed by hydroxylation at the 3a position. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by hydroxylation using reagents like hydrogen peroxide or osmium tetroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted benzofuranones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3a position plays a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways .
Comparison with Similar Compounds
- 2(3H)-Benzofuranone, hexahydro-3a-methoxy-
- 2(3H)-Benzofuranone, hexahydro-3a-ethyl-
- 2(3H)-Benzofuranone, hexahydro-3a-chloro-
Comparison: 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- is unique due to the presence of the hydroxyl group at the 3a position, which significantly influences its chemical reactivity and biological activity. Compared to its methoxy, ethyl, and chloro analogs, the hydroxyl group provides distinct hydrogen bonding capabilities and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
61892-48-6 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3a-hydroxy-3,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C8H12O3/c9-7-5-8(10)4-2-1-3-6(8)11-7/h6,10H,1-5H2 |
InChI Key |
CNXYMDBRVCCMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC(=O)OC2C1)O |
Origin of Product |
United States |
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